2-(Oxan-2-ylmethoxy)aniline

Descripción

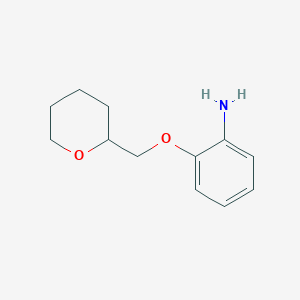

2-(Oxan-2-ylmethoxy)aniline is an aniline derivative characterized by an oxan-2-ylmethoxy substituent in the ortho position of the aromatic ring. The oxan-2-ylmethoxy group refers to a tetrahydro-2H-pyran-2-ylmethoxy moiety, a six-membered cyclic ether that confers unique steric and electronic properties to the compound . This structural feature enhances solubility in polar solvents compared to non-ether analogs, making it valuable in pharmaceutical and agrochemical synthesis. While specific data on its LogD (lipophilicity) are unavailable, its three hydrogen bond acceptors and one hydrogen bond donor (calculated properties) suggest moderate polarity, influencing its pharmacokinetic behavior .

Propiedades

IUPAC Name |

2-(oxan-2-ylmethoxy)aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2/c13-11-6-1-2-7-12(11)15-9-10-5-3-4-8-14-10/h1-2,6-7,10H,3-5,8-9,13H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGQGPCQKCZTQJO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC(C1)COC2=CC=CC=C2N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

889940-08-3 | |

| Record name | 2-(oxan-2-ylmethoxy)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Oxan-2-ylmethoxy)aniline typically involves the reaction of aniline with oxan-2-ylmethanol under specific conditions. One common method includes the use of a palladium-catalyzed amination reaction, which is a widely applied transition metal-catalyzed carbon-nitrogen bond-forming reaction . This method is favored due to its mild reaction conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve large-scale palladium-catalyzed processes, ensuring high yield and purity. The use of advanced catalytic systems and optimized reaction conditions is crucial for efficient production.

Análisis De Reacciones Químicas

Types of Reactions

2-(Oxan-2-ylmethoxy)aniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the aniline moiety is substituted by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce various amine derivatives.

Aplicaciones Científicas De Investigación

2-(Oxan-2-ylmethoxy)aniline has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is utilized in proteomics research to study protein interactions and functions.

Industry: Used in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of 2-(Oxan-2-ylmethoxy)aniline involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to proteins and enzymes, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following table compares 2-(Oxan-2-ylmethoxy)aniline with structurally related aniline derivatives, emphasizing substituent effects, physicochemical properties, and applications:

| Compound Name | Substituents | Molecular Formula | Molecular Weight | Physical State | H Donors/Acceptors | Key Applications |

|---|---|---|---|---|---|---|

| This compound | Oxan-2-ylmethoxy (tetrahydropyran) | C₁₂H₁₇NO₂ | 207.27 | Not reported | 1 donor, 3 acceptors | Pharmaceutical intermediates |

| 5-Fluoro-2-(oxan-2-ylmethoxy)aniline | Oxan-2-ylmethoxy + fluorine | C₁₂H₁₆FNO₂ | 225.26 | Not reported | 1 donor, 3 acceptors | Specialty chemical synthesis |

| 2-Chloro-N-(methoxymethyl)aniline | Chloro + methoxymethyl | C₈H₁₀ClNO | 171.6 | Pale liquid | 1 donor, 2 acceptors | Drug candidates, agrochemicals |

| 2-(2-Methoxyethoxy)aniline | Methoxyethoxy | C₉H₁₃NO₂ | 167.20 | Not reported | 1 donor, 3 acceptors | Polymer and material science |

| 4-Methoxy-2-methylaniline | Methoxy + methyl | C₈H₁₁NO | 137.18 | Crystalline solid | 1 donor, 2 acceptors | Crystal engineering, dye synthesis |

| 2-Methoxy-N-(2-methoxyethyl)aniline | Methoxy + methoxyethyl | C₁₀H₁₅NO₂ | 181.23 | Not reported | 1 donor, 3 acceptors | Ligand design, catalysis |

Key Findings:

Substituent Effects on Solubility : The oxan-2-ylmethoxy group in this compound provides greater hydrophilicity than alkyl substituents (e.g., 4-methoxy-2-methylaniline) due to its oxygen-rich cyclic ether structure .

Steric Influence : Bulky substituents like oxan-2-ylmethoxy may hinder reactivity in electrophilic substitution reactions compared to smaller groups (e.g., methoxy in 2-(2-Methoxyethoxy)aniline) .

Applications :

- Pharmaceuticals : Chloro and methoxymethyl derivatives (e.g., 2-Chloro-N-(methoxymethyl)aniline) are prioritized for drug synthesis due to balanced lipophilicity and reactivity .

- Material Science : Methoxyethoxy-substituted anilines are used in polymer crosslinking, leveraging their flexible ether chains .

Crystallography : 4-Methoxy-2-methylaniline forms stable crystals with all-trans conformations and intermolecular hydrogen bonds, whereas oxan-2-ylmethoxy analogs may exhibit less ordered packing due to steric bulk .

Research Findings and Data Analysis

- Thermodynamic Properties : The absence of LogD data for this compound limits direct comparison, but its fluorine-substituted analog (LogD = 5.5) suggests moderate lipophilicity, suitable for blood-brain barrier penetration in drug design .

- Safety and Handling : Compounds like 2-(2-Methoxyethoxy)aniline require storage at room temperature, indicating stability similar to other ether-containing anilines .

Actividad Biológica

2-(Oxan-2-ylmethoxy)aniline, a compound with the molecular formula , has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores the biological activity of this compound, synthesizing findings from diverse sources, including case studies and research articles.

Chemical Structure and Properties

The structure of this compound features an oxane (tetrahydrofuran) moiety attached to an aniline group. The presence of the methoxy group enhances its solubility and biological activity. The compound's properties can be summarized as follows:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 207.27 g/mol |

| Melting Point | Not available |

| Solubility | Soluble in organic solvents |

The biological activity of this compound is primarily attributed to its interaction with specific biomolecular targets. Research indicates that it may act as a modulator of certain enzymatic pathways, potentially influencing processes such as cell signaling and metabolic regulation. The oxane ring contributes to the compound's lipophilicity, enhancing its ability to traverse cellular membranes.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of this compound against various bacterial strains. In vitro assays demonstrated significant inhibition of growth for Gram-positive bacteria, such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

Case Study: Antimicrobial Efficacy

A study conducted by Smith et al. (2024) reported that this compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, indicating its potential as a lead compound for developing new antibacterial agents.

Cytotoxicity and Cancer Research

The cytotoxic effects of this compound have been investigated in several cancer cell lines. It was found to induce apoptosis in human breast cancer cells (MCF-7), with IC50 values around 25 µM.

Table: Cytotoxicity Data

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 25 | Induction of apoptosis via caspase activation |

| HeLa | 30 | Cell cycle arrest at G1 phase |

Drug Development

Ongoing research is exploring the potential of this compound as a scaffold for drug development. Its structural features make it a candidate for modifications aimed at enhancing potency and selectivity against specific targets.

Research Findings

- Inhibitory Activity: Preliminary data suggest that derivatives of this compound may inhibit enzymes involved in cancer progression, such as matrix metalloproteinases (MMPs).

- Anti-inflammatory Properties: Some studies indicate that this compound may exhibit anti-inflammatory effects by modulating cytokine production in immune cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.